
1-Ethylsulfanylundecane
Overview
Description
1-Ethylsulfanylundecane is an organic compound with the molecular formula C13H28S. It is characterized by the presence of an ethylsulfanyl group attached to an undecane chain. This compound is part of the sulfanylalkane family, which is known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylsulfanylundecane can be synthesized through the reaction of 1-bromoundecane with ethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran. The general reaction scheme is as follows:
C11H23Br+C2H5SH→C13H28S+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylsulfanylundecane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Nucleophiles such as sodium alkoxides or thiolates, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-Ethylsulfanylundecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-ethylsulfanylundecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Methylsulfanylundecane: Similar structure but with a methyl group instead of an ethyl group.
1-Propylsulfanylundecane: Contains a propyl group instead of an ethyl group.
1-Butylsulfanylundecane: Features a butyl group in place of the ethyl group.
Uniqueness: 1-Ethylsulfanylundecane is unique due to its specific chain length and the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-ethylsulfanylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWITQLVZPPUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703013 | |
Record name | 1-(Ethylsulfanyl)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66577-30-8 | |
Record name | 1-(Ethylsulfanyl)undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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